1-(2-Bromoethoxy)-3-methylbenzene
Overview
Description
The compound "1-(2-Bromoethoxy)-3-methylbenzene" is a brominated aromatic ether with potential applications in various chemical syntheses. It is not directly mentioned in the provided papers, but the synthesis and reactions of similar brominated aromatic compounds are discussed, which can provide insights into the chemistry of the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, the synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved by direct alkylation, using CH3MgCl as the proton abstractor . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involved diazotization and bromination . These methods suggest that the synthesis of "1-(2-Bromoethoxy)-3-methylbenzene" could potentially be carried out through direct alkylation or halogenation reactions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex and is often determined using techniques such as X-ray crystallography. For example, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was determined by X-ray analysis . The presence of bromine atoms in these compounds can lead to unique interactions, such as C–H···Br, C–Br···Br, and C–Br···π interactions, which were analyzed in several bromo- and bromomethyl-substituted benzenes . These interactions could also be relevant to the structure of "1-(2-Bromoethoxy)-3-methylbenzene."
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions. Aryl radical cyclization with alkyne followed by tandem carboxylation was observed in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes . The CuI-catalyzed domino process to 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters is another example of the reactivity of brominated compounds . These reactions highlight the reactivity of bromine-containing aromatics, which could be extrapolated to "1-(2-Bromoethoxy)-3-methylbenzene" for potential synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine. The regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to various bromination products with different properties . The synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene also illustrates the modification of physical and chemical properties through bromination . These studies suggest that "1-(2-Bromoethoxy)-3-methylbenzene" would have properties that are characteristic of brominated aromatics, such as higher density and reactivity compared to non-brominated analogs.
Scientific Research Applications
Field: Chemical Crystallography
- Application : This compound is used in the synthesis of chalcone derivatives, which are natural organic compounds found in plants .
- Method : The compound is synthesized and characterized by 1H NMR and HRMS. The crystalline structures of some compounds were further characterized by X-ray crystal diffraction .
- Results : Among the synthesized compounds, some showed inhibitory activity on α-glucosidase, an enzyme involved in carbohydrate metabolism .
Field: Energy Storage
- Application : A similar compound, 2-bromo-1-(2-bromoethoxy)ethane (BBE), is used in the development of sodium metal batteries (SMBs), which are promising energy storage technologies .
- Method : The BBE solvent is used to create a bromide-based nonflammable electrolyte for SMBs. This solvent not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents but also derives a solid electrolyte interphase (SEI) containing NaBr with a high ionic conductivity to suppress the dendrite and gassing issues .
- Results : The BBE-based electrolyte prolongs the cycle life of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles and produces a stable cycle life of 1400 h in the Na//Na symmetric cells .
Field: Organic Synthesis
- Application : A similar compound, 1-Bromo-2-(2-methoxyethoxy)ethane, can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole(DPP)derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy .
- Method : The specific synthesis method is not provided in the source, but it typically involves reaction with appropriate reagents under controlled conditions .
- Results : The synthesized DPP derivatives can be used as pigments for two-photon excited fluorescence microscopy .
Field: Fluorescence Microscopy
- Application : A similar compound, 1-Bromo-2-(2-methoxyethoxy)ethane, can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole(DPP)derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy .
- Method : The specific synthesis method is not provided in the source, but it typically involves reaction with appropriate reagents under controlled conditions .
- Results : The synthesized DPP derivatives can be used as pigments for two-photon excited fluorescence microscopy .
Field: Chemical Sensing
- Application : The same compound used in fluorescence microscopy can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .
- Method : The specific synthesis method is not provided in the source, but it typically involves reaction with appropriate reagents under controlled conditions .
- Results : The synthesized squarine dye can selectively respond to zinc cations, making it useful in chemical sensing applications .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper discusses the use of a bromide-based nonflammable electrolyte for safe and long-life sodium metal batteries . The paper reports the preparation of constitutional isomers of brominated-functionalized pillar5arenes via co-condensation of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene .
properties
IUPAC Name |
1-(2-bromoethoxy)-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTWDWKIMDVQDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215433 | |
Record name | Benzene, 1-(2-bromoethoxy)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-3-methylbenzene | |
CAS RN |
6512-13-6 | |
Record name | Benzene, 1-(2-bromoethoxy)-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006512136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(2-bromoethoxy)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethoxy)-3-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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